(Z)-3-(1,3-Benzodioxol-5-yl)-N-(1-methyl-6-oxo-4-thiophen-2-yl-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-3-yl)prop-2-enamide
Description
Properties
IUPAC Name |
(Z)-3-(1,3-benzodioxol-5-yl)-N-(1-methyl-6-oxo-4-thiophen-2-yl-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-3-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O4S/c1-25-21-19(13(10-18(27)23-21)16-3-2-8-30-16)20(24-25)22-17(26)7-5-12-4-6-14-15(9-12)29-11-28-14/h2-9,13H,10-11H2,1H3,(H,23,27)(H,22,24,26)/b7-5- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVJQZRZPNCCOHY-ALCCZGGFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(CC(=O)N2)C3=CC=CS3)C(=N1)NC(=O)C=CC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=C(C(CC(=O)N2)C3=CC=CS3)C(=N1)NC(=O)/C=C\C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (Z)-3-(1,3-Benzodioxol-5-yl)-N-(1-methyl-6-oxo-4-thiophen-2-yl-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-3-yl)prop-2-enamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and relevant research findings.
Structural Characteristics
This compound features a central acrylamide moiety linked to a benzo[d][1,3]dioxole and a thiophene-containing pyrazolo[3,4-b]pyridine derivative. The presence of multiple heterocycles and functional groups suggests diverse biological applications. The unique combination of these structural elements may enhance its activity through synergistic effects.
Anticancer Properties
Preliminary studies indicate that this compound exhibits significant anticancer activity . Similar compounds have shown promise in inhibiting matrix metalloproteinases (MMPs) and other enzymes involved in cancer progression and inflammation. The anticancer potential is likely attributed to the ability of the pyrazolo[3,4-b]pyridine core to interact with various biological targets involved in tumor growth and metastasis .
Anti-inflammatory Effects
Research has highlighted the anti-inflammatory properties of compounds with similar structural motifs. For instance, derivatives containing the benzodioxole unit have been reported to exhibit anti-inflammatory activity by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . This suggests that this compound may also possess similar mechanisms of action.
Synthesis Methods
The synthesis of this compound can be achieved through various methodologies. Common approaches include:
- Cyclocondensation Reactions : Utilizing 1,3-biselectrophilic compounds with NH-amino derivatives.
- Functionalization Techniques : Modifying existing pyrazolo[3,4-b]pyridine frameworks to introduce the desired substituents.
These synthetic routes allow for versatile modifications that enhance the bioactivity and structural diversity of the resulting compounds .
Case Studies
- In vitro Studies : In vitro assays have demonstrated that derivatives of pyrazolo[3,4-b]pyridine exhibit selective cytotoxicity against various cancer cell lines. For example, compounds with similar structures have shown IC50 values in the micromolar range against breast and lung cancer cells .
- Molecular Docking Studies : Computational studies have indicated strong binding affinities of this compound towards key proteins involved in cancer signaling pathways. Molecular docking simulations suggest that specific interactions occur between functional groups in the compound and active sites on target proteins .
Comparative Analysis
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s uniqueness lies in its hybrid heterocyclic architecture. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison
Key Findings
Synthetic Flexibility : The target compound’s pyrazolo[3,4-b]pyridine core allows modular substitution, similar to benzo[b][1,4]oxazin-3(4H)-one derivatives . However, its Z-enamide group imposes stricter stereochemical control during synthesis compared to oxadiazole couplings.
Spectroscopic Signatures : Unlike rapamycin analogs, where chemical shift differences localize to specific regions (e.g., triene or lactone moieties) , the target compound’s NMR profile is dominated by benzodioxole (δ 5.9–6.1 ppm, singlet) and thiophene (δ 7.2–7.4 ppm, multiplet) signals.
The thiophene and benzodioxole groups may enhance bioavailability compared to simpler pyrimidine-based analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
